5-Fluoro-4-hydroxypyrimidine
Overview
Description
5-Fluoro-4-hydroxypyrimidine is a fluorinated pyrimidine derivative with the molecular formula C4H3FN2O. It is a solid compound with a molecular weight of 114.08 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-hydroxypyrimidine typically involves the fluorination of hydroxypyrimidine. One common method includes the reaction of hydroxypyrimidine with a fluorinating agent such as hydrogen fluoride or a fluorinating reagent under controlled conditions . Another approach involves the cyclization of a propionyl-carbonyl enaminated product with formamide under alkaline conditions, followed by fluorination .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. For instance, the use of alpha-fluoro-propionylmethyl acetate or alpha-fluoro-propionylethyl acetate as starting materials, followed by cyclization and fluorination, is a preferred route due to the availability of reagents and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-4-hydroxypyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine compounds.
Scientific Research Applications
5-Fluoro-4-hydroxypyrimidine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with nucleic acids.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly in the development of anticancer drugs.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-hydroxypyrimidine involves its interaction with biological targets, primarily enzymes and nucleic acids. The compound can inhibit enzymes such as thymidylate synthase, leading to disruption of DNA synthesis and cell proliferation. Additionally, it can incorporate into RNA and DNA, causing structural and functional perturbations .
Comparison with Similar Compounds
5-Fluorouracil: A widely used anticancer agent with a similar fluorinated pyrimidine structure.
5-Fluoro-2’-deoxyuridine: Another fluorinated pyrimidine used in cancer treatment.
5-Fluorocytosine: An antifungal agent with a fluorinated pyrimidine base
Uniqueness: 5-Fluoro-4-hydroxypyrimidine is unique due to its specific hydroxyl and fluorine substitutions, which confer distinct chemical reactivity and biological activity compared to other fluorinated pyrimidines.
Properties
IUPAC Name |
5-fluoro-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2O/c5-3-1-6-2-7-4(3)8/h1-2H,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAHQCCWEKHGTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90217403 | |
Record name | Fluoxydine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90217403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
671-35-2 | |
Record name | 5-Fluoro-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=671-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluoxydine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluoxidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529068 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fluoxydine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90217403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUOXYDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB4K113EL0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of fluorescence studies in understanding 5-fluoro-4-hydroxypyrimidine?
A1: The research paper highlights the use of fluorescence spectroscopy to study the different tautomeric forms of 5-fluorouracil (FU) and its derivatives, including this compound (referred to as tautomer 'D' in the abstract). [] The study demonstrated that this tautomer, though less common, exhibits fluorescence after excitation of 5-fluorouracil homoassociates and subsequent intramolecular proton transfer. [] This fluorescence information can be valuable for analytical purposes, allowing researchers to identify and quantify this specific tautomer in solution.
Q2: How does the abstract connect this compound to potential applications in drug development?
A2: While the abstract focuses on the fluorescence properties of this compound, its significance lies in its relationship to 5-fluorouracil. [] 5-Fluorouracil is a well-known chemotherapeutic drug used to treat various cancers. Understanding the properties and behavior of its different tautomeric forms, including this compound, can provide insights into the drug's mechanism of action, metabolism, and potentially lead to the development of more effective analogs or drug delivery systems.
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